N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-5-chloro-2-methoxybenzamide
Overview
Description
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-5-chloro-2-methoxybenzamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-5-chloro-2-methoxybenzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Attachment of the Phenyl Group: The benzoxazole ring is then coupled with a phenyl group through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Carbamothioyl Group: The phenyl group is then functionalized with a carbamothioyl group, typically through a reaction with thiourea.
Attachment of the Benzamide Moiety: Finally, the compound is completed by attaching the benzamide moiety, which can be achieved through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-5-chloro-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or a thioether.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or primary amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-5-chloro-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzoxazole derivatives have shown efficacy.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study various biological pathways.
Mechanism of Action
The mechanism of action of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-5-chloro-2-methoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring and carbamothioyl group could play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-5-chloro-2-methoxybenzamide: can be compared with other benzoxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the carbamothioyl group and the chloro substituent on the benzamide moiety could result in distinct reactivity and interactions compared to other benzoxazole derivatives.
Properties
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-5-chloro-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c1-28-18-11-8-14(23)12-16(18)20(27)26-22(30)24-15-9-6-13(7-10-15)21-25-17-4-2-3-5-19(17)29-21/h2-12H,1H3,(H2,24,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMKLFJMNWXEKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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